molecular formula C8H11ClN2O2 B164823 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid CAS No. 128537-59-7

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B164823
CAS No.: 128537-59-7
M. Wt: 202.64 g/mol
InChI Key: MZJBIQPUHZOZQB-UHFFFAOYSA-N
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Description

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-1,3-diethyl-1H-pyrazole with a suitable carboxylating agent. One common method is the carboxylation of 4-chloro-1,3-diethyl-1H-pyrazole using carbon dioxide in the presence of a base such as potassium carbonate. The reaction is usually carried out under elevated temperatures and pressures to facilitate the incorporation of the carboxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1,3-diethyl-1H-pyrazole-5-carboxylic acid.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products:

    Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.

    Reduction: Formation of 1,3-diethyl-1H-pyrazole-5-carboxylic acid.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Chloro-3,5-dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of ethyl groups.

    4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar structure but with methyl groups instead of ethyl groups.

    1,3-Diethyl-1H-pyrazole-5-carboxylic acid: Lacks the chloro group.

Uniqueness: 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of chloro and carboxylic acid functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

4-chloro-2,5-diethylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-3-5-6(9)7(8(12)13)11(4-2)10-5/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJBIQPUHZOZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564100
Record name 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128537-59-7
Record name 4-Chloro-1,3-diethyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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